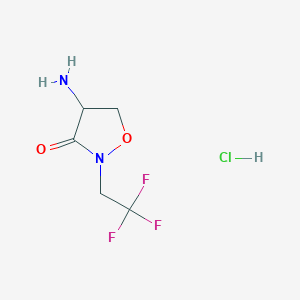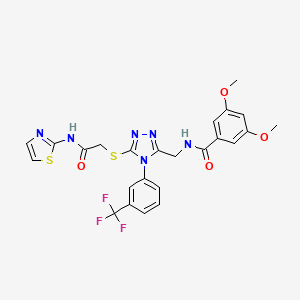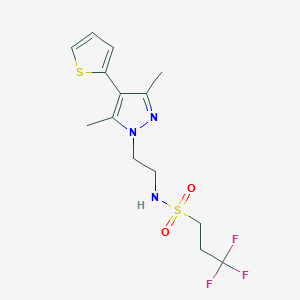
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and a sulfonyl chloride group attached to the fourth position of this ring. The phenyl group attached to the first position of the triazole ring contributes to the compound's chemical properties and potential applications in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride and related compounds can be achieved through various methods. A practical room-temperature, aerobic copper-catalyzed three-component reaction involving aromatic ketones, sodium sulfinates, and azides has been reported to facilitate access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles . Additionally, the reactivity of N-unsubstituted triazoles towards sulfonyl chlorides has been explored, leading to mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles . Furthermore, N-sulfonyl-1,2,3-triazoles have been used as precursors in nickel-catalyzed denitrogenative alkyne insertion reactions to yield substituted pyrroles .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride is characterized by the triazole ring and the sulfonyl chloride group. The triazole ring is a versatile scaffold that can participate in various chemical reactions due to the presence of nitrogen atoms, which can act as nucleophilic sites. The sulfonyl chloride group is a good leaving group that can be replaced by other nucleophiles, allowing for further functionalization of the molecule .
Chemical Reactions Analysis
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride and its derivatives exhibit a wide range of reactivity. They can undergo reactions with alkyl halides to give monoalkylated, dialkylated, and cyclic products . The compound can also react with azides and enolates in a Dimroth cycloaddition to form triazole scaffolds . Additionally, the sulfonyl group can be transformed into other functional groups, such as sulfonamides, which have shown moderate anticancer activity . The reactivity towards sulfonyl chlorides has been exploited to synthesize various regioisomeric sulfonyl triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride derivatives are influenced by the substituents on the triazole ring and the presence of the sulfonyl group. These compounds have been characterized using various spectroscopic techniques, including high-resolution mass spectrometry, FT-IR, UV-Vis, 1D and 2D NMR spectroscopy, and elemental analysis . The sulfonyl group imparts solubility in polar solvents and increases the reactivity of the triazole ring towards nucleophilic substitution reactions .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride and its derivatives play a significant role in the field of medicinal chemistry and drug design. A study by Salinas-Torres et al. (2022) focused on the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, which exhibited moderate activity against various cancer cell lines, showcasing its potential in anticancer research (Salinas-Torres et al., 2022).
Reactivity and Novel Approaches to 1,2,3-Triazoles
Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, leading to regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. This research provided insights into the kinetic and thermodynamic products of these reactions, contributing to the development of 1,2,3-triazole chemistry (Beryozkina et al., 2015).
Synthetic Methods Development
Jiang et al. (2016) developed a novel method to synthesize N-dialkylaminomethyl-2H-1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles. This research demonstrated an innovative approach in the synthesis of triazole derivatives, expanding the application of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride in organic synthesis (Jiang et al., 2016).
Bioactivity and Potential Applications
Studies on 1,2,3-triazole derivatives have shown significant bioactivity. For instance, Sreerama et al. (2020) reported on the synthesis and evaluation of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, which exhibited notable antibacterial and free radical scavenging activities (Sreerama et al., 2020).
Mécanisme D'action
Target of Action
Triazole derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
It’s worth noting that triazoles, in general, are known to inhibit the synthesis of ergosterol and block the p450-dependent enzyme (cyp 51), which is a common mechanism of antifungal action .
Biochemical Pathways
The synthesis of this compound involves a sequential aerobic copper (ii)chloride-catalyzed oxidative sulfonylation and the dimroth azide–enolate cycloaddition .
Result of Action
Some triazole derivatives have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride. For instance, 1,2,3-Triazole has strong stability for thermal and acid conditions; otherwise, it is insensitive to redox, hydrolysis, and enzymatic hydrolase .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyltriazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNQIUAQGPWARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)


![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)
